2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile
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Overview
Description
The compound “2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile” is a complex organic molecule that features multiple thiophene and thiazolidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the thiazolidinone and thiophene rings, followed by their sequential coupling. Common synthetic methods might include:
Cyclization reactions: to form the thiazolidinone rings.
Suzuki or Stille coupling reactions: to link the thiophene units.
Knoevenagel condensation: to introduce the dicyanomethylidene group.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Automated synthesis: using flow chemistry techniques.
Purification methods: such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation and reduction: reactions, which can alter the electronic properties of the molecule.
Substitution reactions: on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: like potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride.
Catalysts: like palladium for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions used but could include:
Functionalized thiophene derivatives: .
Modified thiazolidinone rings: .
Scientific Research Applications
Chemistry
Organic electronics: The compound’s electronic properties make it a candidate for use in organic semiconductors.
Biology and Medicine
Drug development: The thiazolidinone moiety is known for its biological activity, including anti-inflammatory and anticancer properties.
Industry
Materials science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For example:
In organic electronics: , it might function by facilitating charge transport through its conjugated system.
In medicinal chemistry: , it could interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Other thiazolidinone derivatives: Known for their biological activity.
Thiophene-based compounds: Widely studied for their electronic properties.
Uniqueness
This compound’s uniqueness lies in its complex structure, which combines multiple functional groups and rings, potentially offering a combination of properties not found in simpler molecules.
Properties
Molecular Formula |
C70H86N6O2S7 |
---|---|
Molecular Weight |
1267.9 g/mol |
IUPAC Name |
2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C70H86N6O2S7/c1-7-13-17-21-25-29-33-49-39-55(43-61-67(77)75(11-5)69(84-61)53(45-71)46-72)79-65(49)59-41-51(35-31-27-23-19-15-9-3)63(82-59)57-37-38-58(81-57)64-52(36-32-28-24-20-16-10-4)42-60(83-64)66-50(34-30-26-22-18-14-8-2)40-56(80-66)44-62-68(78)76(12-6)70(85-62)54(47-73)48-74/h37-44H,7-36H2,1-6H3/b61-43-,62-44- |
InChI Key |
LHRBWFSSFGUIQR-ZANQYWCJSA-N |
Isomeric SMILES |
CCCCCCCCC1=C(SC(=C1)/C=C/2\SC(=C(C#N)C#N)N(C2=O)CC)C3=CC(=C(S3)C4=CC=C(S4)C5=C(C=C(S5)C6=C(C=C(S6)/C=C/7\SC(=C(C#N)C#N)N(C7=O)CC)CCCCCCCC)CCCCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)C=C2C(=O)N(C(=C(C#N)C#N)S2)CC)C3=CC(=C(S3)C4=CC=C(S4)C5=C(C=C(S5)C6=C(C=C(S6)C=C7C(=O)N(C(=C(C#N)C#N)S7)CC)CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
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